

Application Note & Protocol: Tosylation of (R)-(-)-2-Pentanol

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Compound of Interest

Compound Name: (R)-(-)-2-Pentanol

Cat. No.: B1631112

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Introduction

The conversion of alcohols to tosylates is a fundamental transformation in organic synthesis. This process replaces the hydroxyl group (-OH), a poor leaving group, with a tosylate group (-OTs), which is an excellent leaving group. This enhances the substrate's reactivity towards nucleophilic substitution (SN2) and elimination (E2) reactions. The tosylation of chiral alcohols, such as **(R)-(-)-2-Pentanol**, is particularly valuable as the reaction proceeds with retention of configuration at the stereocenter.^[1] This application note provides a detailed protocol for the synthesis of (R)-(-)-2-pentyl tosylate.

Reaction Scheme

(R)-(-)-2-Pentanol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine, to yield the corresponding (R)-(-)-2-pentyl tosylate. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.^[2]

Key Applications

The resulting (R)-(-)-2-pentyl tosylate is a versatile intermediate for the synthesis of various chiral compounds. Due to the excellent leaving group ability of the tosylate, it can readily undergo SN2 reactions with a wide range of nucleophiles, leading to inversion of stereochemistry at the chiral center.^[3] This is a crucial step in the asymmetric synthesis of pharmaceuticals and other fine chemicals.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the tosylation of **(R)-(-)-2-Pentanol**.

| Parameter | Value | Reference / Notes |
|-----------------------------------|--|---|
| Reactants | | |
| (R)-(-)-2-Pentanol | 1.0 eq. | Starting material |
| p-Toluenesulfonyl Chloride (TsCl) | 1.2 - 1.5 eq. | Tosylating agent[4][5] |
| Base (Pyridine or Triethylamine) | 1.5 eq. | Acid scavenger[4][5] |
| Solvent (Dichloromethane) | 10 vol | Anhydrous conditions recommended[4] |
| Reaction Conditions | | |
| Temperature | 0 °C to Room Temperature | Initial cooling followed by warming[4][5] |
| Reaction Time | 4 - 12 hours | Monitored by TLC[4][5] |
| Product | | |
| (R)-(-)-2-pentyl tosylate | C ₁₂ H ₁₈ O ₃ S | Molecular Formula[6] |
| Molecular Weight | 242.34 g/mol | [7] |
| Typical Yield | 85 - 95% | Dependent on reaction scale and purity of reagents. |
| Appearance | Colorless to pale yellow oil or solid | |

Experimental Protocol

Materials:

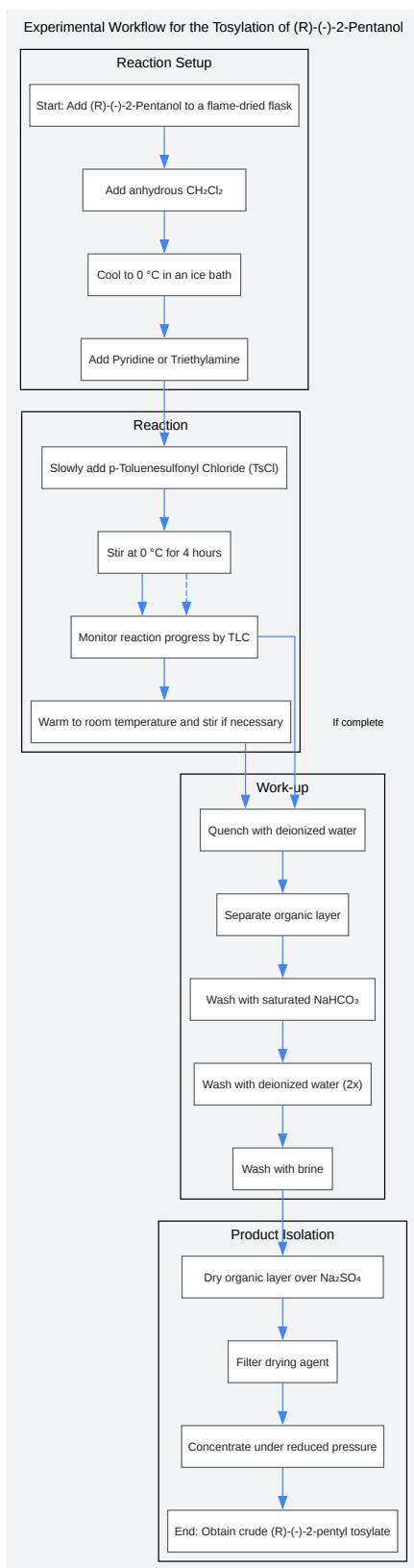
- **(R)-(-)-2-Pentanol**
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or Triethylamine (Et₃N), anhydrous
- Dichloromethane (CH₂Cl₂), anhydrous
- Deionized Water
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **(R)-(-)-2-Pentanol** (1.0 eq.).
- **Solvent and Base Addition:** Dissolve the alcohol in anhydrous dichloromethane (10 volumes). Cool the solution to 0 °C using an ice bath. To the cooled, stirring solution, add pyridine or triethylamine (1.5 eq.).^[4]
- **Addition of Tosyl Chloride:** Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at or below 0 °C.^[4]

- **Reaction Progression:** After the addition is complete, continue stirring the reaction mixture at 0 °C for 4 hours.^[4] The reaction progress should be monitored by TLC. If the reaction has not reached completion, allow the mixture to warm to room temperature and continue stirring for an additional 2-8 hours.^[4]
- **Work-up:**
 - Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel.
 - Separate the organic layer.
 - Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, deionized water (2 x 10 volumes), and finally with brine.^[4]^[5]
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-(-)-2-pentyl tosylate.
- **Purification (Optional):** If necessary, the crude product can be purified by flash column chromatography on silica gel.

Diagrams



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